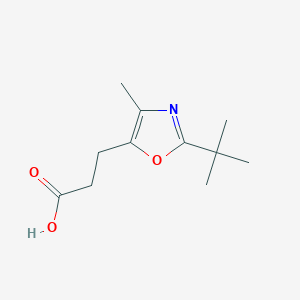
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid” is a complex organic compound that contains an oxazole ring. Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring . The compound also contains a tert-butyl group and a propanoic acid group .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The specific molecular structure of “this compound” would include these elements, along with a tert-butyl group and a propanoic acid group. The exact structure would depend on the positions of these groups on the oxazole ring.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of complex organic compounds, including those with carboxylic acid derivatives, have been a significant area of research. Studies have demonstrated the stereoselective synthesis of organometallic compounds, aiming at creating isosteric substitutes for organic drug candidates. One notable research elaborated on the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, showcasing the potential of these compounds in developing new bioorganometallics based on antibiotic structures, despite showing no promising antibacterial activity (M. Patra, K. Merz, & N. Metzler‐Nolte, 2012).
Medicinal Chemistry Applications
- In medicinal chemistry, the design and synthesis of chiral compounds derived from carboxylic acids have shown significant antibacterial activities. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibited excellent in vitro activities against both Gram-negative and Gram-positive bacteria, highlighting the importance of hydrophobic substitutes on phenoxyl side chains in enhancing antibacterial efficacy (Wei Zhang et al., 2011).
Organic Synthesis and Material Science
- The development of novel organic sensitizers for solar cell applications has also been explored, with studies focusing on synthesizing functionalized unsymmetrical organic sensitizers. These compounds, upon anchoring onto TiO2 film, demonstrated high incident photon to current conversion efficiency, underscoring their potential in photovoltaic applications (Sanghoon Kim et al., 2006).
Environmental and Safety Evaluations
- Safety evaluations of certain compounds, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, have been conducted to assess their risk when used in food contact materials. These studies conclude no safety concern for consumers under specific conditions, highlighting the importance of understanding the environmental and health implications of these chemicals (Flavourings, 2011).
Orientations Futures
Oxazole derivatives, including “3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid”, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications. Additionally, more detailed studies on the physical and chemical properties, safety and hazards, and mechanisms of action of these compounds could also be valuable.
Mécanisme D'action
Target of Action
Oxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities .
Mode of Action
Without specific information on “3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid”, it’s difficult to provide a detailed mode of action. Oxazole derivatives are known to interact with various biological targets due to the presence of hetero atoms .
Biochemical Pathways
Oxazole derivatives have been found to affect various pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Propriétés
IUPAC Name |
3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7-8(5-6-9(13)14)15-10(12-7)11(2,3)4/h5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWWLYQCCXVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
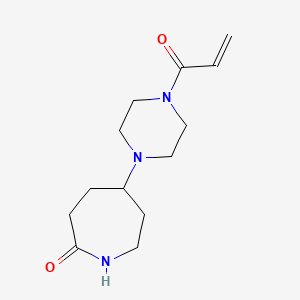
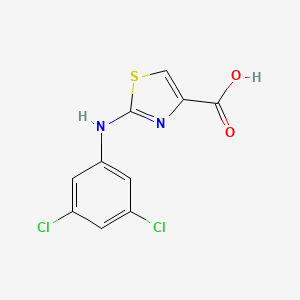
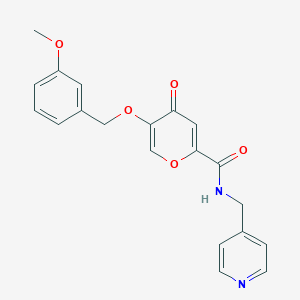
![4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)
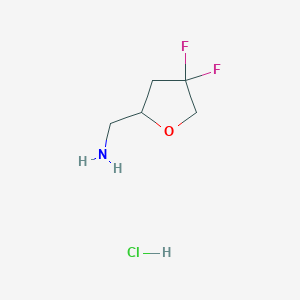
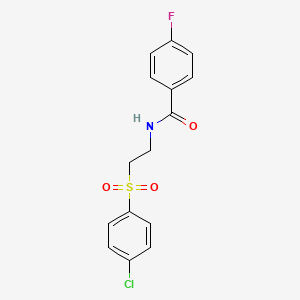
![N-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2722353.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)

